N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS: 1353958-10-7) is a pyrrolidine-based acetamide derivative with a molecular formula of C₁₂H₂₁ClN₂O₂ and a molar mass of 260.76 g/mol . Key physical properties include a predicted density of 1.129 g/cm³, boiling point of 406.0°C, and a pKa of -0.54, indicative of weak acidic character . The compound features a pyrrolidine ring substituted with a 2-chloro-acetyl group and an isopropyl-acetamide moiety, making it structurally versatile for pharmaceutical and fine chemical applications .
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZITPFSPQERCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with isopropylamine to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in ring systems, substituents, or stereochemistry, leading to variations in physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure includes a pyrrolidine ring substituted with a chloroacetyl group and an isopropylacetamide moiety. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Chloroacetyl Group Introduction : This step involves nucleophilic substitution using chloroacetyl chloride in the presence of a base.
- Acylation with Isopropylacetamide : The final step involves acylation under controlled conditions to yield the desired product.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The chloroacetyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate various biochemical pathways, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may also interact with specific receptors, influencing signaling cascades.
In Vitro Studies
Recent studies have explored the compound's activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which plays a role in sphingolipid metabolism and has implications in neurodegenerative diseases.
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | nSMase2 | 300 | Significant inhibition observed |
Case Studies
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, the compound demonstrated significant inhibition of exosome secretion from the brain, indicating its potential as a therapeutic agent for neurodegenerative disorders .
- Antimicrobial Activity : Related compounds within the same chemical class have shown promising antibacterial properties, suggesting that this compound may also possess similar activities against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
